Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate
CAS No.:
Cat. No.: VC15911696
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | prop-2-enyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O2/c1-2-11-20-15(19)18-12-16(7-9-17-10-8-16)13-5-3-4-6-14(13)18/h2-6,17H,1,7-12H2 |
| Standard InChI Key | PAKJIZLIPIGWDO-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)N1CC2(CCNCC2)C3=CC=CC=C31 |
Introduction
Chemical Identification and Structural Features
Structural Analysis
The compound features:
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A spiro junction at C3 of the indoline ring and C4' of the piperidine ring, creating orthogonal ring systems that restrict conformational flexibility .
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An allyl ester moiety at the indoline N1 position, introducing potential sites for radical reactions or Michael additions .
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Electron-rich regions from the indoline’s aromatic system and the piperidine’s tertiary amine, enabling interactions with biological targets .
Synthesis and Modifications
Key Synthetic Routes
Synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves reductive cyclization strategies, as demonstrated in patent US4477667A :
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Intermediate Preparation:
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Esterification:
This method parallels the synthesis of tert-butyl analogs, where Boc-protected intermediates are deprotected post-cyclization .
Structural Analogues
Modifications reported for related compounds suggest avenues for derivatizing the allyl ester:
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Sulfonylation: Electron-withdrawing groups (e.g., -Cl, -CF₃) on benzenesulfonyl chlorides enhance antiproliferative activity in cell assays .
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N-Alkylation: Quaternary ammonium salts improve water solubility, as seen in 1'-[3-(4-fluorobenzoyl)propyl] derivatives .
Physicochemical Properties
While experimental data for the allyl derivative remains scarce, predictions can be made from structural analogs:
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